tert-Butyl 2-(2-phenoxypyridin-3-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(2-phenoxypyridin-3-yl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a phenoxypyridine moiety and a tert-butyl ester group. It is commonly used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(2-phenoxypyridin-3-yl)piperidine-1-carboxylate typically involves multiple stepsThe final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(2-phenoxypyridin-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the piperidine ring to a more saturated form.
Substitution: The phenoxypyridine moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction produces more saturated piperidine derivatives .
Scientific Research Applications
tert-Butyl 2-(2-phenoxypyridin-3-yl)piperidine-1-carboxylate is widely used in scientific research due to its diverse applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and receptor binding.
Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-phenoxypyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The phenoxypyridine moiety is known to bind to certain receptors and enzymes, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(3-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 2-(2-phenoxypyridin-3-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H26N2O3 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
tert-butyl 2-(2-phenoxypyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C21H26N2O3/c1-21(2,3)26-20(24)23-15-8-7-13-18(23)17-12-9-14-22-19(17)25-16-10-5-4-6-11-16/h4-6,9-12,14,18H,7-8,13,15H2,1-3H3 |
InChI Key |
HSLYOZHPFPQYJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=C(N=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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